N-(3-Phenoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine
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Overview
Description
N-(3-Phenoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation of 3-phenoxybenzaldehyde with 4-(2-pyridinyl)-1-piperazineamine under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: N-(3-Phenoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Phenoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Phenoxybenzylidene)-4-(2-pyridinyl)-1-piperazine: A closely related compound with similar structural features.
4-(2-Pyridinyl)-1-piperazinamine: A simpler derivative that lacks the phenoxybenzylidene group.
Uniqueness
N-(3-Phenoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H22N4O |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
(E)-1-(3-phenoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C22H22N4O/c1-2-8-20(9-3-1)27-21-10-6-7-19(17-21)18-24-26-15-13-25(14-16-26)22-11-4-5-12-23-22/h1-12,17-18H,13-16H2/b24-18+ |
InChI Key |
MSVHRGQKHWUQIK-HKOYGPOVSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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